molecular formula C5H9ClO B1353478 2-(Chloromethyl)-1,2-epoxybutane CAS No. 75484-32-1

2-(Chloromethyl)-1,2-epoxybutane

Cat. No.: B1353478
CAS No.: 75484-32-1
M. Wt: 120.58 g/mol
InChI Key: JOBYTHHZLJPOLW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,2-epoxybutane is an organic compound that features both an epoxide and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,2-epoxybutane typically involves the reaction of 1,2-epoxybutane with chloromethylating agents. One common method is the reaction of 1,2-epoxybutane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1,2-epoxybutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.

    Epoxide Ring Opening: Acidic or basic conditions can facilitate the ring-opening reactions.

Major Products Formed:

Scientific Research Applications

2-(Chloromethyl)-1,2-epoxybutane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,2-epoxybutane involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The epoxide ring can also undergo nucleophilic ring-opening reactions, leading to the formation of various functionalized products. These reactions are facilitated by the presence of acidic or basic conditions, which enhance the electrophilicity of the compound .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-1,2-epoxybutane is unique due to its combination of an epoxide and a chloromethyl group on a butane backbone. This combination provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(chloromethyl)-2-ethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-2-5(3-6)4-7-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBYTHHZLJPOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445600
Record name 2-(Chloromethyl)-1,2-epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75484-32-1
Record name 2-(Chloromethyl)-1,2-epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-1,2-epoxybutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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